molecular formula C6H14N4O2 B12057459 Hexanedioic-d8 Acid Dihydrazide

Hexanedioic-d8 Acid Dihydrazide

Cat. No.: B12057459
M. Wt: 182.25 g/mol
InChI Key: IBVAQQYNSHJXBV-SVYQBANQSA-N
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Description

Hexanedioic-d8 Acid Dihydrazide, also known as adipic acid dihydrazide, is a deuterated derivative of adipic acid dihydrazide. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is H2NNHCO(CD2)4CONHNH2, and it has a molecular weight of 182.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanedioic-d8 Acid Dihydrazide typically involves the esterification of hexanedioic acid with ethanol in the presence of sulfuric acid, followed by the reaction of the resulting ester with hydrazine hydrate in ethanol . The reaction conditions are carefully controlled to ensure the complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The compound is typically produced in specialized facilities that adhere to strict safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Hexanedioic-d8 Acid Dihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized hydrazides, while reduction reactions may produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of Hexanedioic-d8 Acid Dihydrazide involves its ability to form stable hydrazone linkages with aldehydes and ketones. This property makes it an effective crosslinking agent in various applications. The compound interacts with molecular targets through the formation of covalent bonds, leading to the stabilization of the target molecules .

Comparison with Similar Compounds

Hexanedioic-d8 Acid Dihydrazide is similar to other hydrazide compounds, such as:

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in studies involving isotopic tracing and kinetic isotope effects .

Properties

Molecular Formula

C6H14N4O2

Molecular Weight

182.25 g/mol

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriohexanedihydrazide

InChI

InChI=1S/C6H14N4O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12)/i1D2,2D2,3D2,4D2

InChI Key

IBVAQQYNSHJXBV-SVYQBANQSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)NN)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NN

Canonical SMILES

C(CCC(=O)NN)CC(=O)NN

Origin of Product

United States

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